
2,3-Dihydro-3-methoxywithaferin A
概要
説明
2,3-Dihydro-3-methoxywithaferin A is a natural withanolide compound that is structurally related to withaferin A. It is isolated from the aerial parts of Physalis longifolia and belongs to the Solanaceae family . This compound has garnered attention due to its potential biological activities, including cytotoxic effects on cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-methoxywithaferin A involves the transformation of withaferin A by microbial processes. One such method includes the microbial transformation by Cunninghamella elegans, which converts withaferin A to this compound . The reaction conditions typically involve the use of specific microbial strains under controlled environmental conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the extraction from natural sources such as Physalis longifolia remains a primary method. The process involves solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
化学反応の分析
Types of Reactions
2,3-Dihydro-3-methoxywithaferin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
科学的研究の応用
Anticancer Activity
Mechanisms of Action:
- Cytotoxicity to Cancer Cells: 3βmWi-A demonstrates selective cytotoxicity towards various human cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .
- Oxidative Stress Induction: Similar to its parent compound, 3βmWi-A induces oxidative stress in cancer cells, leading to apoptosis. This mechanism involves the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins .
Types of Cancer Targeted:
- Breast Cancer: Studies indicate that 3βmWi-A can reduce tumor growth and induce apoptosis in breast cancer cell lines by modulating oxidative stress pathways .
- Prostate Cancer: The compound has shown efficacy in inhibiting the proliferation of prostate cancer cells through similar mechanisms of inducing oxidative stress and apoptosis .
- Colorectal Cancer: Research has demonstrated that 3βmWi-A can significantly inhibit tumor initiation and progression in animal models of colorectal cancer, showcasing its potential as a chemopreventive agent .
Cellular Protection
Cytoprotective Properties:
- Protection Against Stressors: Unlike withaferin A, which can induce oxidative stress in normal cells, 3βmWi-A protects these cells from various stressors such as UV radiation and chemical insults. This protective effect is mediated through the activation of the pAkt/MAPK signaling pathway, promoting cell survival .
- Circadian Rhythm Modulation: 3βmWi-A has been identified as a modulator of circadian rhythms, influencing gene expression related to circadian regulation. This effect may have implications for metabolic health and the timing of cancer therapies .
Pharmacokinetics and Bioavailability
Bioavailability Studies:
- Research indicates that 3βmWi-A exhibits favorable pharmacokinetic properties, including good oral bioavailability and stability in biological systems. These characteristics are essential for its potential therapeutic applications .
Potential Synergistic Effects
Combination Therapies:
- There is ongoing research into the synergistic effects of 3βmWi-A when combined with other anticancer agents. Preliminary studies suggest that it may enhance the efficacy of existing chemotherapy drugs while mitigating their toxicity .
Summary Table: Applications and Mechanisms
作用機序
The mechanism of action of 2,3-Dihydro-3-methoxywithaferin A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by binding to specific proteins and interfering with their function . The compound also induces oxidative stress and activates tumor suppressor pathways, leading to cell death in cancer cells .
類似化合物との比較
2,3-Dihydro-3-methoxywithaferin A is structurally similar to withaferin A and other withanolides. it differs in its specific functional groups and biological activities. Similar compounds include:
Withaferin A: Known for its potent anticancer properties and ability to activate tumor suppressor pathways.
Withanone: Another withanolide with anticancer activity, but with different molecular targets and mechanisms of action.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities compared to other withanolides .
生物活性
Overview
2,3-Dihydro-3-methoxywithaferin A (3βmWi-A) is a natural withanolide compound derived from withaferin A, primarily isolated from the aerial parts of Physalis longifolia. This compound has garnered attention due to its potential therapeutic properties, particularly in cancer treatment. Its structural modifications compared to withaferin A suggest distinct biological activities.
Chemical Structure
The structure of this compound includes a methoxy group at the C-3 position and a dihydro modification, which influences its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been shown to inhibit the proliferation of P388 cells, a murine leukemia cell line. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activities
Cancer Type | Effect of 3βmWi-A | Reference |
---|---|---|
P388 Cells | Inhibition of proliferation | |
Breast Cancer | Induces apoptosis | |
Prostate Cancer | Alters cell signaling pathways | |
Lung Cancer | Inhibits tumor growth |
The anticancer effects of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases and other proteolytic enzymes involved in the apoptotic pathway.
- Cell Cycle Arrest : It has been observed to halt the cell cycle at the G2/M checkpoint, preventing cancer cell division.
- Oxidative Stress Modulation : Unlike its parent compound, this compound is well-tolerated by normal cells and can protect them against oxidative stress, UV radiation, and chemical insults through activation of pro-survival signaling pathways such as pAkt/MAPK .
Comparison with Withaferin A
While both compounds share structural similarities and anticancer properties, this compound is noted for its reduced cytotoxicity towards normal cells compared to withaferin A. This unique profile makes it a promising candidate for therapeutic applications without the adverse effects commonly associated with traditional chemotherapeutics.
Table 2: Comparison of Biological Activities
Compound | Cytotoxicity in Normal Cells | Anticancer Activity | Reference |
---|---|---|---|
Withaferin A | High | Strong | |
This compound | Low | Moderate |
Case Studies
- In Vitro Studies : Various studies have demonstrated that treatment with this compound leads to significant reductions in cancer cell viability in multiple lines while sparing normal cells from toxicity .
- In Vivo Studies : Animal models have shown that this compound can reduce tumor size and improve survival rates without significant side effects, suggesting its potential as a safer alternative in cancer therapy .
特性
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O7/c1-14-10-21(35-26(33)17(14)13-30)15(2)18-6-7-19-16-11-24-29(36-24)25(32)22(34-5)12-23(31)28(29,4)20(16)8-9-27(18,19)3/h15-16,18-22,24-25,30,32H,6-13H2,1-5H3/t15-,16-,18+,19-,20-,21+,22?,24+,25-,27+,28-,29-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTMIPAPOLDOQT-JNGZIRSDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)CC([C@@H]6O)OC)C)O5)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。